![molecular formula C35H44N4O10S B12499014 N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12499014.png)
N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a complex organic compound that combines a cinchona alkaloid derivative with a glucopyranosyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cinchona alkaloid derivative and the glucopyranosyl moiety.
Coupling Reaction: The two components are then coupled using a thiourea linkage. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the thiourea bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction temperature is usually maintained at room temperature or slightly elevated to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, dichloromethane, and base catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimalarial agent due to the presence of the cinchona alkaloid moiety, which is known for its antimalarial properties.
Organic Synthesis: It serves as a chiral auxiliary or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Industrial Applications: It is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of enzymes such as proteases or kinases, leading to altered cellular functions.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. Its interaction with receptors can trigger downstream effects that influence cellular behavior.
類似化合物との比較
N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can be compared with other similar compounds:
Similar Compounds:
Uniqueness:
- The presence of the 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl moiety distinguishes this compound from others, providing unique properties such as enhanced solubility and stability.
- The combination of the cinchona alkaloid derivative with the glucopyranosyl moiety offers potential for diverse biological activities and applications.
This detailed article provides a comprehensive overview of N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[3,4,5-triacetyloxy-6-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]carbamothioylamino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4O10S/c1-7-22-16-39-13-11-23(22)14-28(39)30(25-10-12-36-27-9-8-24(44-6)15-26(25)27)37-35(50)38-34-33(48-21(5)43)32(47-20(4)42)31(46-19(3)41)29(49-34)17-45-18(2)40/h7-10,12,15,22-23,28-34H,1,11,13-14,16-17H2,2-6H3,(H2,37,38,50) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUIGQCAMSHQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2CC3CCN2CC3C=C)C4=C5C=C(C=CC5=NC=C4)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N4O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
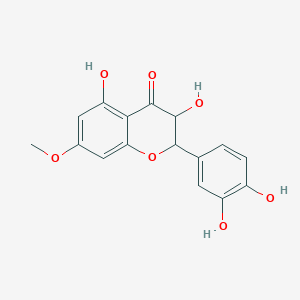
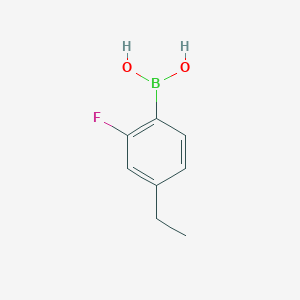
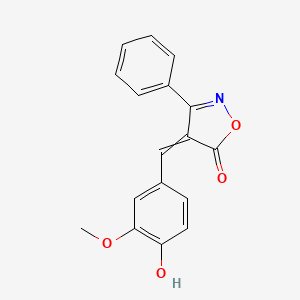
![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)
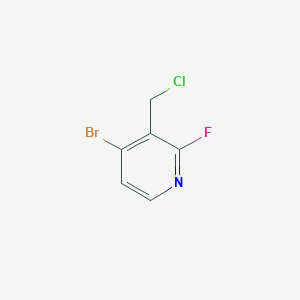
![6-(methoxymethyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498968.png)
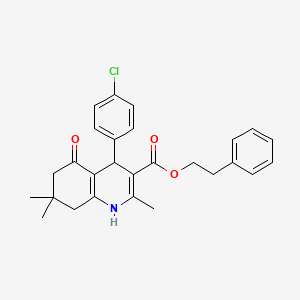
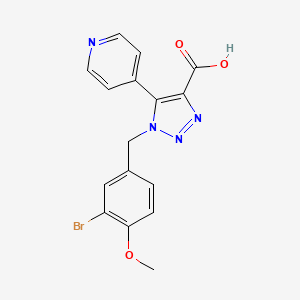

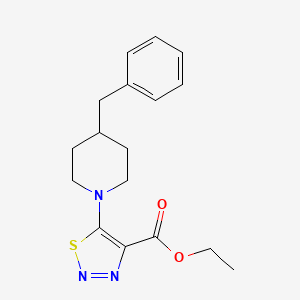
![2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone](/img/structure/B12499011.png)
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B12499013.png)
